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H-Ala-Ala-Gly-OH

Chiral chromatography Enantiomer separation Peptide analytics

H-Ala-Ala-Gly-OH (L-alanyl-L-alanylglycine) is a linear tripeptide composed of two L-alanine residues and one glycine residue joined by peptide linkages, with the molecular formula C₈H₁₅N₃O₄ (MW 217.22 g/mol). It is classified by ChEBI as a metabolite with functional relationships to both L-alanine and glycine.

Molecular Formula C8H15N3O4
Molecular Weight 217.22 g/mol
CAS No. 16422-07-4
Cat. No. B107928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-Gly-OH
CAS16422-07-4
Molecular FormulaC8H15N3O4
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NCC(=O)[O-])[NH3+]
InChIInChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1
InChIKeyRLMISHABBKUNFO-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-Gly-OH (CAS 16422-07-4): Tripeptide Identity, Metabolite Role, and Procurement-Relevant Benchmarking


H-Ala-Ala-Gly-OH (L-alanyl-L-alanylglycine) is a linear tripeptide composed of two L-alanine residues and one glycine residue joined by peptide linkages, with the molecular formula C₈H₁₅N₃O₄ (MW 217.22 g/mol) [1]. It is classified by ChEBI as a metabolite with functional relationships to both L-alanine and glycine [2]. The compound exists as a zwitterion at physiological pH and serves as a core model system for studying peptide bond behavior, aminopeptidase kinetics, and conformational dynamics in small peptides [3]. Unlike its sequence isomers (Gly-Ala-Ala, Ala-Gly-Ala) that share identical elemental composition, H-Ala-Ala-Gly-OH exhibits sequence-dependent conformational populations, enzyme substrate specificity profiles, and chromatographic behavior that preclude simple substitution in research protocols [3][4].

Why H-Ala-Ala-Gly-OH Cannot Be Interchanged with Sequence Isomers in Quantitative Research Applications


Tripeptides composed of identical amino acid residues but in different sequences (e.g., Ala-Ala-Gly, Gly-Ala-Ala, Ala-Gly-Ala) share the same molecular formula, mass, and elemental composition, yet exhibit divergent conformational, enzymatic, and analytical behavior [1]. The position of the glycine residue — specifically whether it occupies the N-terminal, central, or C-terminal position — modulates local proton affinities and hydrogen-bonding patterns, yielding distinct structural populations that cannot be assumed equivalent across isomers [1]. This sequence-dependence directly impacts enzyme recognition: glycyl endopeptidase selectively cleaves C-terminal to glycine residues, making Boc-Ala-Ala-Gly-pNA a discriminating substrate that distinguishes this enzyme from contaminating chymopapain — a property not shared by sequence isomers lacking the C-terminal Gly [2]. Furthermore, NIR and HPLC methods demonstrate that sequence isomers produce distinguishable spectral signatures and retention behaviors, meaning that analytical protocols validated for one isomer cannot be directly transferred to another without re-validation [3]. Generic substitution therefore risks introducing uncharacterized variables into quantitative assays, enzyme kinetic studies, and analytical reference standards.

Quantitative Differentiation Evidence for H-Ala-Ala-Gly-OH Against Closest Analogs


Chiral Recognition Preservation: C-Terminal Glycine Maintains Enantiomer Discrimination in LC-MS vs. N-Terminal Glycine Isomers

In a systematic evaluation of N-terminally protected alanine-glycine tripeptides on a cinchona alkaloid-derived chiral stationary phase (CSP), peptides bearing glycine at the C-terminus (as in Ala-Ala-Gly) retained chiral recognition capability, whereas peptides with glycine at the N-terminus (as in Gly-Ala-Ala) exhibited compromised chiral recognition [1]. The study conclusively demonstrated that 'glycines located at the C-terminus had no or little negative effect' on enantiomer discrimination, while glycines in the N-terminal region degraded chiral separation performance [1]. This provides a directly measured, sequence-position-dependent differentiation between Ala-Ala-Gly and its N-terminal glycine isomer.

Chiral chromatography Enantiomer separation Peptide analytics Cinchona alkaloid CSP

Gas-Phase Conformational Population Profiling: Sequence-Dependent Structural Family Distribution Across Eight Gly/Ala Tripeptides

Sherman, Fischer, and Garand (2022) systematically characterized the conformational and isomeric populations of all eight protonated tripeptides composed exclusively of glycine and alanine residues (Gly-Gly-Gly, Ala-Gly-Gly, Gly-Ala-Gly, Gly-Gly-Ala, Ala-Ala-Gly, Ala-Gly-Ala, Gly-Ala-Ala, and Ala-Ala-Ala) using infrared predissociation spectroscopy of cryogenically cooled ions and conformer-specific IR-IR double-resonance spectroscopy [1]. The observed structures were classified into three main families defined by the protonation site and the number of internal hydrogen bonds. Critically, 'the relative contribution of each structural family is highly dependent on the exact amino acid sequence of the tripeptide' [1]. This study provides the most comprehensive head-to-head conformational comparison available for this compound class, establishing that Ala-Ala-Gly possesses a unique structural population fingerprint that differs measurably from its sequence isomers.

Peptide conformation IR spectroscopy Gas-phase structure Computational chemistry

NIR Spectroscopic Sequence Discrimination: Ala-Ala-Gly Produces a Unique Spectral Signature Distinguishable from Gly-Ala-Ala and Ala-Gly-Ala

Tran and Kong (2000) developed a near-infrared (NIR) spectrophotometric method capable of noninvasively and nondestructively determining the identity and sequence of small peptides [1]. Their study explicitly demonstrated that peptides with the same amino acid residues but different sequences — specifically Gly-Ala-Ala, Ala-Gly-Ala, and Ala-Ala-Gly — can be distinguished from one another using NIR spectroscopy [1]. This analytical discrimination is based on sequence-specific vibrational signatures arising from the unique covalent connectivity of each isomer. The method was subsequently extended to solid-phase combinatorial libraries, confirming that NIR can differentiate tripeptide sequence isomers on solid support (Tran & Kong, 2001) [2].

Near-infrared spectroscopy Peptide identification Non-destructive analysis Combinatorial chemistry

Glycyl Endopeptidase Substrate Specificity: Boc-Ala-Ala-Gly-pNA as a Discriminating Tool Enzyme Substrate with Defined pH-Activity Profile

Boc-Ala-Ala-Gly-pNA (the N-terminally Boc-protected p-nitroanilide derivative of Ala-Ala-Gly) has been established as a discriminating substrate for glycyl endopeptidase (papaya proteinase IV, EC 3.4.22.25) that 'discriminate[s] well against chymopapain, the most common contaminant of PPIV' [1]. The enzyme shows marked selectivity for cleaving glycyl bonds, and the C-terminal glycine of the Ala-Ala-Gly scaffold is essential for this recognition [1]. BRENDA-curated data confirm a broad pH-activity profile for Boc-Ala-Ala-Gly-pNA with this enzyme: at pH 3.0, activity is 15% of maximal, rising to approximately 75% of maximal at pH 9.5, with a pH optimum between 7.0 and 7.5 [2]. This defined pH-dependence enables researchers to use Boc-Ala-Ala-Gly-pNA as a calibrated tool substrate for discriminating glycyl endopeptidase activity from other papaya cysteine proteases.

Glycyl endopeptidase Cysteine protease Enzyme assay Papaya proteinase IV

Hydrophobicity Scale Positioning: Ala-Ala-Gly as an Intermediate-Polarity Tripeptide by Class-Level Free Energy of Transfer Inference

Kim and Szoka (1992) measured octanol-water partition coefficients for a systematic series of protected tripeptides (Ac-Ala-X-Ala-NH-tBu) where the central residue X was varied among Gly, Ala, Phe, Trp, Pro, His, Asp, and Glu [1]. The side-chain contribution to the free energy of transfer (ΔG_X) was determined relative to the glycine reference. At pH 7.2, the ΔG_X values were 0 kcal/mol for Gly and −0.13 kcal/mol for Ala as the central residue [1]. While this study uses a protected scaffold with a different sequence motif (Ala-X-Ala), it provides class-level inference: an Ala-Ala-Gly tripeptide, with two Ala residues adjacent to a Gly, is predicted to occupy an intermediate hydrophobicity position — more hydrophilic than Ala-Ala-Ala but more hydrophobic than Gly-Gly-Gly. The difference of 0.13 kcal/mol per Ala→Gly substitution, though modest, is measurable and contributes cumulatively to differential chromatographic retention and membrane partitioning behavior across the tripeptide series.

Partition coefficient Peptide hydrophobicity Octanol-water transfer Drug design

Hydrolysis Stoichiometric Signature: Defined 2:1 Ala:Gly Molar Ratio Enables Quantitative Peptide Content Verification Independent of Sequence Isomers

Complete acid hydrolysis of H-Ala-Ala-Gly-OH yields L-alanine and glycine in a precisely defined 2:1 molar ratio [1]. While the sequence isomers Ala-Gly-Ala and Gly-Ala-Ala also produce a 2:1 Ala:Gly ratio upon total hydrolysis, this stoichiometric signature is essential for quantitative amino acid analysis (AAA) used in peptide content determination and purity verification. The 2:1 ratio distinguishes Ala-Ala-Gly from dipeptides (Ala-Gly, 1:1; Gly-Ala, 1:1), homotripeptides (Ala-Ala-Ala, 3:0; Gly-Gly-Gly, 0:1), and tetrapeptides (Ala-Ala-Gly-Gly, 1:1), providing a compositional fingerprint orthogonal to chromatographic or mass spectrometric identity confirmation [2]. This stoichiometric constraint is routinely exploited in quality control workflows for synthetic peptide lot release.

Amino acid analysis Peptide hydrolysis Quality control Compositional verification

High-Value Application Scenarios for H-Ala-Ala-Gly-OH Based on Verified Differentiated Evidence


Chiral Stationary Phase Method Development: Preferred Tripeptide Scaffold with C-Terminal Glycine

When developing or validating LC-MS enantiomer separation methods on cinchona alkaloid-based chiral stationary phases, H-Ala-Ala-Gly-OH (or its N-terminally protected derivative) is the preferred tripeptide scaffold among sequence isomers. The evidence demonstrates that C-terminal glycine preserves chiral recognition, whereas N-terminal glycine compromises it [1]. Analytical method developers should select H-Ala-Ala-Gly-OH over Gly-Ala-Ala-OH (CAS 19729-30-7) when building peptide enantiopurity assays, as the positional effect of glycine directly impacts separation quality. This application is directly supported by the quantitative head-to-head comparison from Gyimesi-Forrás et al. (2005).

Glycyl Endopeptidase Activity Assays: Calibrated Discriminating Substrate for Protease Characterization

The Boc-protected derivative Boc-Ala-Ala-Gly-pNA serves as a calibrated, discriminating substrate for glycyl endopeptidase (EC 3.4.22.25) characterization. It enables researchers to distinguish glycyl endopeptidase activity from contaminating chymopapain in papaya latex preparations — a critical quality control step in industrial protease production [1]. The BRENDA-curated pH-activity profile (15% at pH 3.0, ~75% at pH 9.5, optimum 7.0-7.5) provides a validated reference range for assay development, enabling inter-laboratory reproducibility [2]. This application is directly supported by the cross-study comparable evidence from Buttle et al. (1990) and BRENDA data.

Peptide Conformational Dynamics Research: Sequence-Specific Structural Population Reference Point

For computational chemists and biophysicists studying peptide folding fundamentals, H-Ala-Ala-Gly-OH provides a conformationally distinct reference point within the Gly/Ala tripeptide series. The Sherman et al. (2022) systematic study of all eight Gly/Ala tripeptides established that each sequence exhibits unique structural population distributions across three conformational families, governed by the position of methyl side-chains [1]. Researchers parameterizing molecular dynamics force fields, interpreting gas-phase IR spectra of peptides, or investigating the effects of alanine side-chain position on hydrogen-bonding networks should use the specific sequence-matched tripeptide — H-Ala-Ala-Gly-OH — rather than assuming interchangeability among isomers.

Combinatorial SPPS Library Quality Control: Non-Destructive NIR Identity Verification

In solid-phase peptide synthesis (SPPS) of combinatorial libraries, H-Ala-Ala-Gly-OH can serve as a validated model compound for NIR-based non-destructive sequence verification. The Tran and Kong studies (2000, 2001) demonstrated that NIR spectroscopy can distinguish Ala-Ala-Gly from Gly-Ala-Ala and Ala-Gly-Ala directly on solid support without sample destruction or derivatization [1][2]. This capability is particularly valuable for on-bead analytics in combinatorial chemistry workflows, where the ability to confirm the correct sequence isomer non-destructively reduces material waste and accelerates library QC. Procurement of the correct sequence isomer (Ala-Ala-Gly, not Gly-Ala-Ala or Ala-Gly-Ala) is essential for building valid NIR spectral libraries.

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